- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

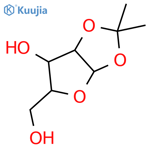

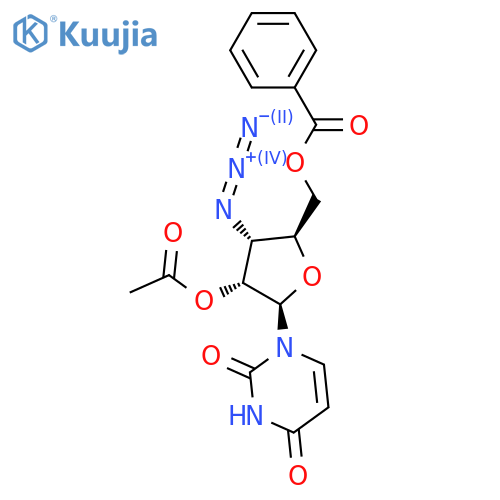

917239-19-1 structure

اسم المنتج:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester

كاس عدد:917239-19-1

وسط:C18H17N5O7

ميغاواط:415.356883764267

CID:3032012

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯

- A855659

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-

- 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester

-

- نواة داخلي: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1

- مفتاح Inchi: GFWRIVCUHRADRJ-DTZQCDIJSA-N

- ابتسامات: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C

حساب السمة

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 9

- عدد الذرات الثقيلة: 30

- تدوير ملزمة العد: 8

- تعقيدات: 788

- طوبولوجي سطح القطب: 126

- إكسلوغ 3: 1.5

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sulfuric acid , Copper sulfate Solvents: Acetone ; rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

4.1 Reagents: Formic acid Solvents: Water ; 50 °C

4.2 Reagents: Pyridine Solvents: Pyridine ; rt

5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

4.1 Reagents: Formic acid Solvents: Water ; 50 °C

4.2 Reagents: Pyridine Solvents: Pyridine ; rt

5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

3.1 Reagents: Formic acid Solvents: Water ; 50 °C

3.2 Reagents: Pyridine Solvents: Pyridine ; rt

4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

3.1 Reagents: Formic acid Solvents: Water ; 50 °C

3.2 Reagents: Pyridine Solvents: Pyridine ; rt

4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

المراجع

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

المراجع

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Formic acid Solvents: Water ; 50 °C

1.2 Reagents: Pyridine Solvents: Pyridine ; rt

2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Pyridine Solvents: Pyridine ; rt

2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

المراجع

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

2.1 Reagents: Formic acid Solvents: Water ; 50 °C

2.2 Reagents: Pyridine Solvents: Pyridine ; rt

3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

2.1 Reagents: Formic acid Solvents: Water ; 50 °C

2.2 Reagents: Pyridine Solvents: Pyridine ; rt

3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

المراجع

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials

- α-D-Ribofuranose, 3-azido-3-deoxy-1,2-O-(1-methylethylidene)-, 5-benzoate

- Uracil

- 5-Benzoyl-1,2-isopropylidene-alpha-D-xylofuranose

- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose

- D(+)-Xylose

- (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

- Benzoyl chloride

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester الوثائق ذات الصلة

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

3. Back matter

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester) منتجات ذات صلة

- 1053656-20-4(2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine)

- 906149-65-3(4-fluoro-N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

- 2172153-28-3(3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-4-amine)

- 2172592-08-2(5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazole-4-carbothioamide)

- 2228305-83-5(tert-butyl N-2-methoxy-4-(3,3,3-trifluoro-2-hydroxypropyl)phenylcarbamate)

- 1506156-14-4(2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one)

- 928000-69-5(2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine)

- 5351-91-7((thiophen-2-ylmethylidene)aminothiourea)

- 1357354-04-1(1-fluoro-8-azaspiro[4.5]decane)

- 1807121-69-2(Ethyl 3-bromomethyl-6-cyano-2-nitrophenylacetate)

الموردين الموصى بهم

Nantong Boya Environmental Protection Technology Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Jinan Hanyu Chemical Co.,Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Shanghai Joy Biotech Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Suzhou Senfeida Chemical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

atkchemica

عضو ذهبي

مورد الصين

مُحْضِر